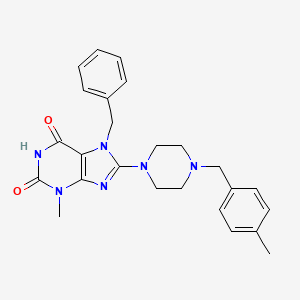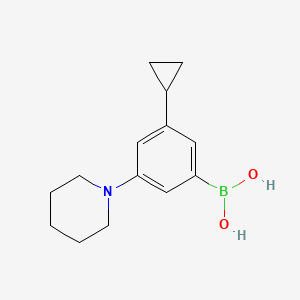
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyrazolyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The general procedure includes:
Reactants: Aryl halide (4-Cyclopropyl-2-bromophenyl) and pyrazole boronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄.
Base: Potassium carbonate (K₂CO₃).
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) in organic solvents.
Major Products Formed
Oxidation: Corresponding phenol.
Reduction: Corresponding borane.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
科学研究应用
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
作用机制
The mechanism of action of (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl group.
(4-(1H-Pyrazol-1-ylsulfonyl)phenyl)boronic acid: Contains a sulfonyl group instead of a cyclopropyl group.
(4-(1H-Pyrazol-4-yl)phenyl)boronic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
(4-cyclopropyl-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-5-4-10(9-2-3-9)8-12(11)15-7-1-6-14-15/h1,4-9,16-17H,2-3H2 |
InChI 键 |
JAGWOWZBBXHXLO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C2CC2)N3C=CC=N3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)



![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
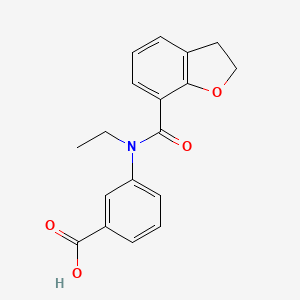
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
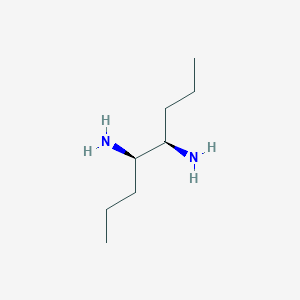
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
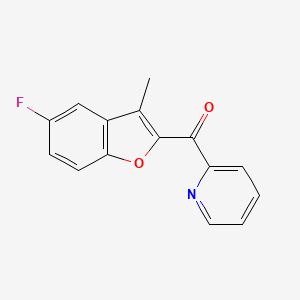
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

